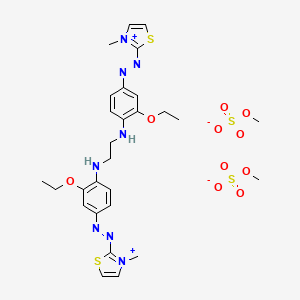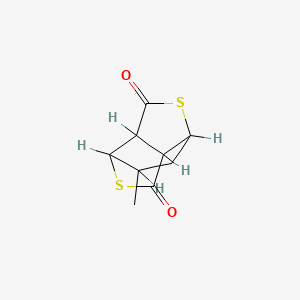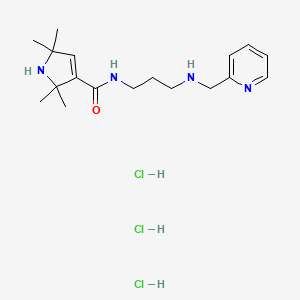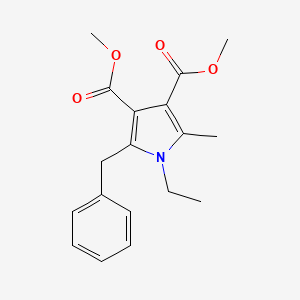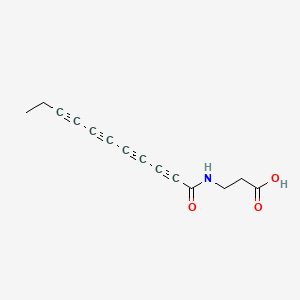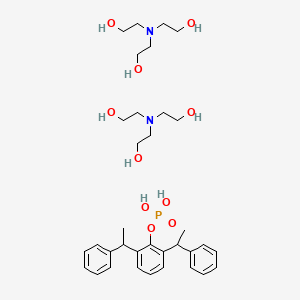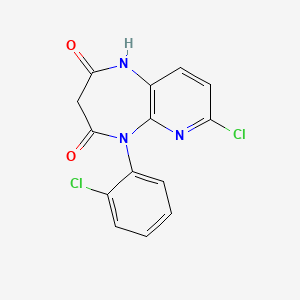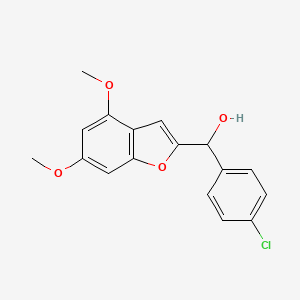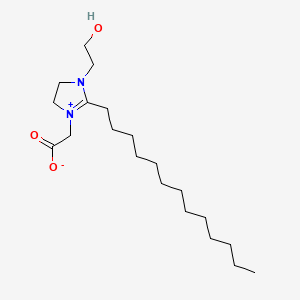
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium is a complex organic compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium typically involves the reaction of 1-(2-hydroxyethyl)-2-tridecyl-1H-imidazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of imidazolium derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium has several scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its potential as a drug delivery agent and its antimicrobial properties make it a candidate for medical research.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to stabilize various chemical species.
Mecanismo De Acción
The mechanism of action of 1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, proteins, and nucleic acids, leading to various biological effects. Its ability to form stable complexes with metal ions and other molecules also contributes to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)-3-methylimidazolium: Similar in structure but with a methyl group instead of a tridecyl group.
1-(Carboxylatomethyl)-3-methylimidazolium: Similar in structure but with a methyl group instead of a tridecyl group.
1-(2-Hydroxyethyl)-3-butylimidazolium: Similar in structure but with a butyl group instead of a tridecyl group.
Uniqueness
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required. Additionally, the presence of both carboxylate and hydroxyethyl groups provides multiple sites for chemical modification and functionalization, enhancing its versatility in various applications.
Propiedades
Número CAS |
93919-84-7 |
|---|---|
Fórmula molecular |
C20H38N2O3 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethyl)-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C20H38N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-21(16-17-23)14-15-22(19)18-20(24)25/h23H,2-18H2,1H3 |
Clave InChI |
RZTZIOCCSULGIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


